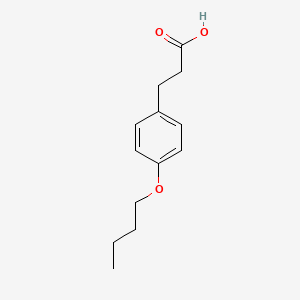

3-(4-butoxyphenyl)propanoic Acid

説明

3-(4-Butoxyphenyl)propanoic acid is a carboxylic acid derivative featuring a phenyl ring substituted with a butoxy group (-O(CH₂)₃CH₃) at the para position, linked to a three-carbon propanoic acid chain. This structure combines lipophilic (butoxy group) and hydrophilic (carboxylic acid) moieties, making it a versatile scaffold for pharmaceutical and agrochemical applications.

特性

IUPAC Name |

3-(4-butoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKVUYCXAYOAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429344 | |

| Record name | 3-(4-butoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3243-41-2 | |

| Record name | 4-Butoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3243-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-butoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-butoxyphenyl)propanoic acid typically involves the reaction of 4-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating under reflux and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the butoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

3-(4-butoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Used as an anti-inflammatory drug to treat conditions such as arthritis and musculoskeletal pain.

Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

作用機序

The mechanism of action of 3-(4-butoxyphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

類似化合物との比較

Substituent Impact on Properties:

- Electron-Donating Groups (e.g., -OH, -OCH₃): Increase the phenyl ring's electron density, enhancing antioxidant activity via radical stabilization .

- Butoxy Group (-O(CH₂)₃CH₃) : Compared to -OH or -OCH₃, the butoxy group offers greater lipophilicity, which may improve blood-brain barrier penetration or tissue distribution but could reduce aqueous solubility .

Anticancer Activity:

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., Compound 20) demonstrated potent activity against A549 lung cancer cells (50% viability reduction) and suppressed cell migration . The amino linkage and hydroxyl group likely facilitate interactions with cellular targets like kinases or DNA.

- Butoxy Analog Inference : The butoxy group’s bulkiness might alter binding affinity to targets compared to smaller substituents. For example, increased lipophilicity could enhance uptake in tumor tissues but may reduce selectivity .

Antimicrobial Activity:

- 3-(4-Hydroxyphenyl)propanoic acid derivatives showed broad-spectrum activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

- Butoxy vs. Methoxy: Methoxy derivatives (e.g., 3-(4-methoxyphenyl)propanoic acid) exhibit comparable antimicrobial effects but with shorter metabolic half-lives due to easier demethylation. The butoxy group’s longer chain could delay metabolism, prolonging activity .

Antioxidant Activity:

- Hydroxyl-containing analogs (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) showed significant DPPH radical scavenging (IC₅₀ ~20 µM) due to phenolic hydrogen donation .

- Butoxy Group Limitation: The absence of a phenolic -OH in this compound may reduce direct antioxidant capacity but could stabilize reactive intermediates via resonance effects.

生物活性

3-(4-butoxyphenyl)propanoic acid, a phenylpropanoic acid derivative, has garnered attention in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanoic acid backbone with a butoxy-substituted phenyl group. This unique structure contributes to its specific biological activities and pharmacokinetic properties.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound effectively reduces prostaglandin levels, leading to decreased inflammation and analgesic effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been compared to other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen, demonstrating similar efficacy in reducing inflammation.

| Compound | Mechanism of Action | Efficacy |

|---|---|---|

| This compound | COX inhibition | Moderate-High |

| Ibuprofen | COX inhibition | Moderate-High |

| Naproxen | COX inhibition | High |

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound has shown promising antioxidant properties. Studies utilizing the DPPH radical scavenging method have indicated that it can effectively neutralize free radicals, thereby contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

- Anti-inflammatory Efficacy : A study evaluating the anti-inflammatory effects of various phenylpropanoic acids found that this compound significantly reduced edema in animal models, comparable to traditional NSAIDs.

- Antioxidant Potential : In vitro assays demonstrated that the compound exhibited antioxidant activity surpassing that of ascorbic acid in certain tests, highlighting its potential for therapeutic applications in oxidative stress-related conditions .

- Cancer Research : Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. Testing against human cancer cell lines revealed cytotoxic effects, particularly against glioblastoma cells .

Applications in Medicine and Industry

Given its biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : Its anti-inflammatory and analgesic properties make it a candidate for developing new pain relief medications.

- Nutraceuticals : Due to its antioxidant capabilities, it may be incorporated into dietary supplements aimed at reducing oxidative stress.

- Research Tool : The compound serves as a valuable reagent in biochemical research focused on inflammation and oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。